

Tartrazine Acid: A Technical Guide to its Application as a Histological Dye

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Executive Summary

Tartrazine (C.I. 19140), a synthetic, water-soluble azo dye, serves as a valuable tool in histology, primarily utilized as a yellow counterstain.[1][2] Its most notable applications include its role in Lendrum's phloxine-tartrazine method for the visualization of Paneth cell granules and viral inclusion bodies, and as a safer alternative to picric acid in protocols such as the Brown-Hopps Modified Gram Stain.[3][4] This technical guide provides a comprehensive overview of tartrazine's properties, its mechanism of action as a histological stain, detailed experimental protocols for its key applications, and a discussion of its advantages and limitations. While quantitative comparative data on its performance against other yellow counterstains is limited, this guide consolidates the available qualitative information and established methodologies to support its effective use in research and diagnostic settings.

Properties of Tartrazine as a Histological Dye

Tartrazine's utility as a histological dye is grounded in its chemical and physical properties. A member of the azo class of dyes, it is an acidic dye, meaning it carries a negative charge and binds to positively charged components in tissue sections, such as the cytoplasm and connective tissue.[1]



| Property | Description | Reference |
|--------------------|--|-----------|
| Common Names | Tartrazine, Acid Yellow 23, FD&C Yellow No. 5 | [1] |
| C.I. Number | 19140 | [1] |
| Class | Azo | [1] |
| Ionization | Acidic | [1] |
| Color | Lemon-Yellow | [2] |
| Solubility | Soluble in water and ethanol | [1] |
| Absorption Maximum | 425 nm | [1] |

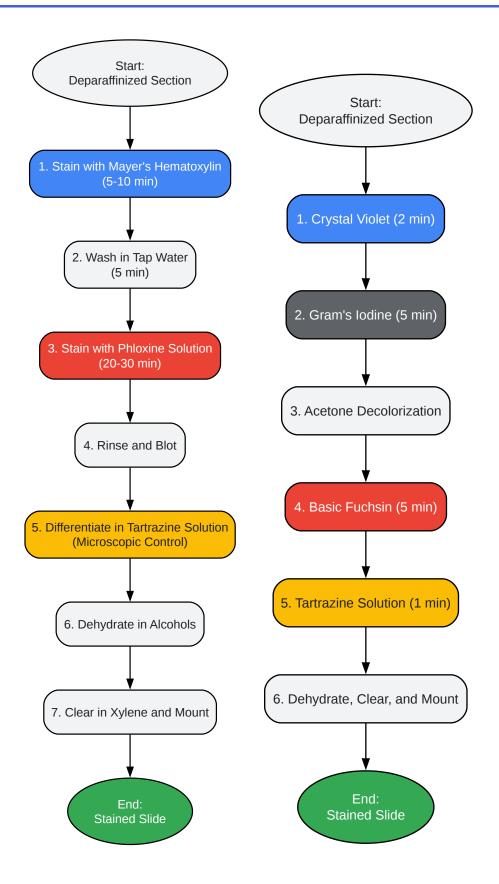
Mechanism of Action: The Displacement Principle

In many histological applications, tartrazine functions as a "displacement" dye.[1] This technique involves the sequential application of two acid dyes. The first dye, such as phloxine (a red dye), stains most of the tissue components. The subsequent application of tartrazine, typically in a solution of 2-ethoxyethanol (cellosolve), selectively displaces the phloxine from less avidly stained structures, such as the background connective tissue.[1][5] The more strongly bound phloxine is retained in specific target structures like Paneth cell granules or viral inclusions, creating a sharp color contrast between the red target and the yellow background.









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